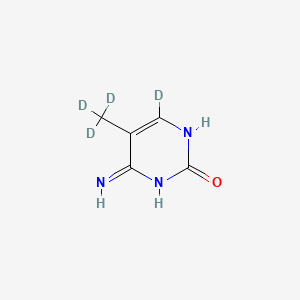
5-Methyl-d3-cytosine-6-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-d3-cytosine-6-d1 is a stable isotope-labeled compound, often used in scientific research for various applications. It is a derivative of cytosine, one of the four main bases found in DNA and RNA. The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule, making it useful for tracing and studying biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-d3-cytosine-6-d1 involves the incorporation of deuterium into the cytosine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with a cytosine derivative.
Purification: The final product is purified using techniques such as chromatography to ensure high chemical purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using deuterated reagents.
Quality Control: Rigorous testing to ensure the product meets the required specifications.
Packaging: The compound is packaged in controlled environments to maintain its stability and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-d3-cytosine-6-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions include various deuterated and non-deuterated cytosine derivatives, which can be further studied for their biochemical properties.
Scientific Research Applications
5-Methyl-d3-cytosine-6-d1 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of DNA methylation and epigenetic modifications.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-d3-cytosine-6-d1 involves its incorporation into DNA or RNA, where it can be used to study methylation patterns and other biochemical processes. The deuterium atoms provide a unique signature that can be detected using mass spectrometry and other analytical techniques. This allows researchers to trace the compound’s interactions and effects within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Methylcytosine: A naturally occurring cytosine derivative involved in DNA methylation.
5-Hydroxymethylcytosine: Another cytosine derivative with roles in epigenetic regulation.
5-Formylcytosine: A cytosine derivative involved in DNA demethylation processes.
Uniqueness
5-Methyl-d3-cytosine-6-d1 is unique due to its stable isotope labeling, which allows for precise tracing and analysis in scientific research. Unlike its non-deuterated counterparts, it provides a distinct advantage in studies requiring detailed tracking of molecular interactions and pathways.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
129.15 g/mol |
IUPAC Name |
6-deuterio-4-imino-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
InChI Key |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=N)NC(=O)N1)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CNC(=O)NC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


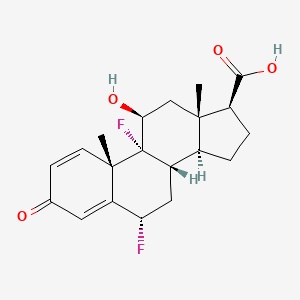
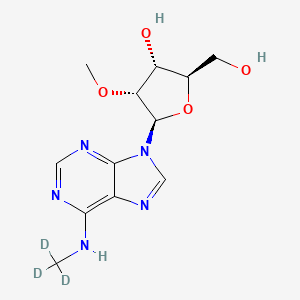
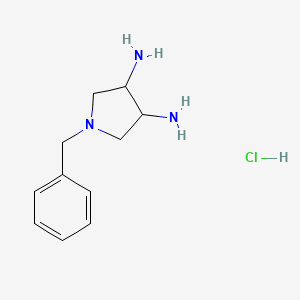
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)

![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
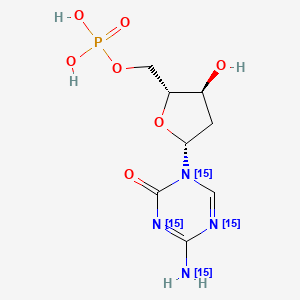
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
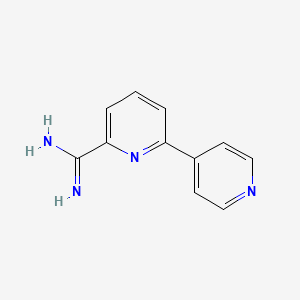
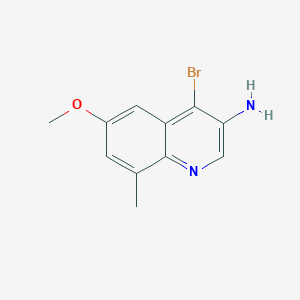
![2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester](/img/structure/B13841394.png)
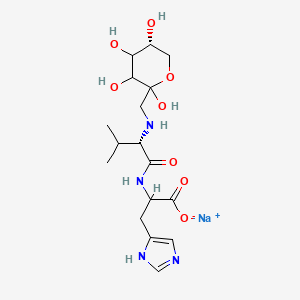
![2-[4-(Methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13841400.png)
